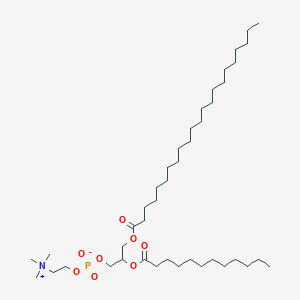

1-氯乙基苯基碳酸酯

描述

Synthesis Analysis

The synthesis of compounds related to 1-Chloroethyl phenyl carbonate involves various strategies, including chlorodemetalation, reactions with chloroformiates, and transesterification processes. For instance, a series of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes were synthesized by chlorodemetalation of tetraorganotin derivatives with Me2SnCl2 . Phenyl(1,1-dichloroethyl)mercury, which shares a similar halomethyl-metal structure, was prepared using 1,1-dichloroethyllithium . Additionally, a trichloroethyl carbonate prodrug ester of acetaminophen was created by reacting acetaminophen with trichloroethyl chloroformate . Furthermore, polycarbonate synthesis involved the self-polycondensation of a bis(2,2,2-trichloroethyl) carbonate derivative .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various techniques, including X-ray analysis and gas-phase electron diffraction (GED), complemented by theoretical calculations. For example, the molecular structures of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes were determined by X-ray analysis, revealing pentacoordination at the tin and different conformations of the ligand polyhedron . The structure and conformation of 2-chloro-1-phenylethanone were determined by GED, indicating a mixture of syn and gauche conformers with respect to the C-Cl and carbonyl bond .

Chemical Reactions Analysis

The chemical reactivity of halomethyl-metal compounds and carbonates has been studied, showing a variety of reactions. Phenyl(1,1-dichloroethyl)mercury, for example, was evaluated as a CH3CCl transfer agent, but its principal mode of reaction involved elimination of hydrogen chloride . The trichloroethyl carbonate prodrug ester of acetaminophen undergoes base-catalyzed hydrolysis, with a half-life in water solution of about 7 hours . Coordination polymers constructed from a multidentate carboxylic acid ligand with a tertiary amine were found to catalyze the synthesis of chloropropene carbonate from CO2 under atmospheric pressure .

Physical and Chemical Properties Analysis

The physical properties of these compounds vary, with some being crystalline solids with limited solubility in water . Pharmacological studies have shown that trichloroethyl carbonate and trichloroethanol are about equipotent in decreasing spontaneous motor activity in mice after oral administration . The solubility and stability of these compounds are important factors in their potential use in dosage forms such as tablets and capsules .

科学研究应用

化学研究和登山类比

G. Wittig 在其工作中讨论了化学研究和登山之间的相似之处,强调了决心和毅力的重要性。虽然没有直接关注 1-氯乙基苯基碳酸酯,但这项研究突出了化学研究的更广泛背景,其中新领域可能会产生意想不到的结果,有时令人失望,有时令人欣喜。这种观点对于理解化学中的科学探索之旅至关重要,包括对 1-氯乙基苯基碳酸酯等特定化合物的研究 (Wittig,1980)。

氯乙基硫代糖苷的合成和反应

Černý、Trnka 和 Buděšínský (1996) 制备了氯乙基 1-硫代-β-D-吡喃葡萄糖苷,证明了它们在水溶液中的水解。这项研究提供了对氯乙基化合物化学性质和反应的见解,有助于更广泛地了解 1-氯乙基苯基碳酸酯的化学行为 (Černý、Trnka 和 Buděšínský,1996)。

酯的气相热解

Amin 和 Taylor (1979) 探讨了 1-芳基乙基苯基碳酸酯的气相热分解。他们对酯热解动力学和机理的发现有助于理解 1-氯乙基苯基碳酸酯等化合物在不同条件下的稳定性和反应性 (Amin 和 Taylor,1979)。

恶二唑骨架的合成和表征

Chennapragada 和 Palagummi (2018) 对 1-苯基-3(3,4,5-三甲氧基苯基)-1H-吡唑衍生物的合成进行了研究,探索了它们的药用潜力。这项研究突出了苯基基化合物的化学合成和潜在应用,为在新型化合物的合成中使用 1-氯乙基苯基碳酸酯提供了背景 (Chennapragada 和 Palagummi,2018)。

锂离子电池中的电解质添加剂

Petibon、Rotermund 和 Dahn (2015) 评估了包括苯基碳酸甲酯和苯基碳酸乙酯在内的各种苯基碳酸酯作为锂离子电池中电解质添加剂的影响。他们的研究为苯基碳酸酯在提高锂离子电池性能和安全性方面的应用提供了宝贵的见解 (Petibon、Rotermund 和 Dahn,2015)。

碳酸酯和氨基甲酸酯的合成

Kryczka (2010) 描述了从苯基和其他基团制备碳酸酯和氨基甲酸酯的各种方法。这项研究有助于理解合成途径和 1-氯乙基苯基碳酸酯等化合物在创建有用衍生物中的应用 (Kryczka,2010)。

属性

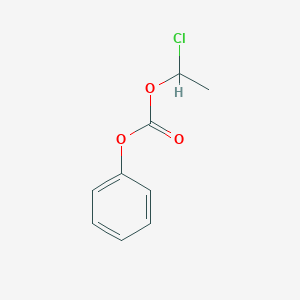

IUPAC Name |

1-chloroethyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCSVIMOWLKELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543786 | |

| Record name | 1-Chloroethyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloroethyl phenyl carbonate | |

CAS RN |

50972-20-8 | |

| Record name | Carbonic acid, 1-chloroethyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroethyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)